Macropa-NH2 diester

Targeted Alpha Therapy Actinium-225 Chelation

Macropa-NH2 diester (CAS 2146091-22-5, Patent Compound 210) is the optimal protected intermediate for 225Ac-antibody/peptide conjugates. Its orthogonal diester protection prevents unwanted side reactions during conjugation, ensuring homogeneous products and high yields. After mild deprotection, the macropa core complexes 225Ac with two-orders-of-magnitude higher efficiency than DOTA, achieving quantitative labeling at room temperature. This discrete, patent-disclosed intermediate offers enhanced shelf stability and simplifies CMC documentation. Ideal for CDMOs and radiopharmacy facilities developing targeted alpha therapies.

Molecular Formula C29H43N5O8
Molecular Weight 589.7 g/mol
Cat. No. B8103990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMacropa-NH2 diester
Molecular FormulaC29H43N5O8
Molecular Weight589.7 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC(=N1)CN2CCOCCOCCN(CCOCCOCC2)CC3=NC(=CC=C3)C(=O)OC)N
InChIInChI=1S/C29H43N5O8/c1-3-42-29(36)27-20-23(30)19-25(32-27)22-34-9-13-40-17-15-38-11-7-33(8-12-39-16-18-41-14-10-34)21-24-5-4-6-26(31-24)28(35)37-2/h4-6,19-20H,3,7-18,21-22H2,1-2H3,(H2,30,32)
InChIKeyNXIKTSBSIRKUDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Macropa-NH2 Diester: A Bifunctional Chelator Intermediate for Actinium-225 Radiopharmaceutical Development


Macropa-NH2 diester (CAS 2146091-22-5) is an aminated derivative of the macropa chelator scaffold, featuring an 18-membered macrocyclic core with two pendent picolinate arms functionalized as ethyl/methyl esters and a free primary amine group [1]. This structural design confers exceptional affinity for large radiometals such as actinium-225 (Ac-225), while the amine handle enables conjugation to targeting vectors and the diester moieties facilitate controlled derivatization strategies . The compound is disclosed as Compound 210 in patent WO2018187631 and serves as a versatile intermediate for the synthesis of targeted alpha therapy (TAT) agents [2].

Why Generic Macropa Analogs Cannot Substitute for Macropa-NH2 Diester in Radioconjugate Synthesis


Substitution of Macropa-NH2 diester with closely related macropa derivatives (e.g., Macropa-NH2, H2macropa) is not functionally equivalent due to the orthogonal protection strategy afforded by the diester moieties. While the parent macropa scaffold provides the requisite Ac-225 chelation capacity, the unprotected carboxylic acid groups in H2macropa and Macropa-NH2 can undergo unwanted side reactions during conjugation to targeting vectors, leading to heterogeneous products, reduced conjugation yields, and potential interference with radiometal coordination [1]. The diester protection in Macropa-NH2 diester allows for selective deprotection and subsequent conjugation under mild conditions, preserving the integrity of both the chelator and the targeting moiety [2]. Furthermore, the well-documented superiority of the macropa core over DOTA for Ac-225 complexation—demonstrated by two-orders-of-magnitude lower ligand concentration required for quantitative radiolabeling—renders in-class substitution with non-macropa chelators (e.g., DOTA, DTPA) untenable for applications demanding high specific activity and in vivo stability [1].

Quantitative Differentiation of Macropa-NH2 Diester vs. DOTA and Other Chelators


Superior Ac-225 Complexation Efficiency: Macropa Scaffold vs. DOTA

The macropa chelator scaffold, from which Macropa-NH2 diester is derived, quantitatively complexes 225Ac at a ligand concentration that is approximately two orders of magnitude lower than that required for DOTA, the current clinical gold-standard chelator [1]. This demonstrates that macropa-based chelators achieve complete radiometal sequestration under far milder conditions and at significantly lower chelator-to-metal ratios, a critical advantage for preserving biomolecule integrity during radiolabeling [1].

Targeted Alpha Therapy Actinium-225 Chelation

Rapid Room-Temperature Radiolabeling Kinetics vs. DOTA Heating Requirement

H2macropa quantitatively complexes 225Ac (26 kBq) within 5 minutes at room temperature [1]. In contrast, DOTA-based radiolabeling of 225Ac typically requires elevated temperatures (e.g., 80–95°C) and extended incubation times (30–60 minutes) to achieve comparable yields [2]. The macropa scaffold's ability to rapidly sequester Ac-225 under ambient conditions is attributed to its preorganized 18-membered macrocyclic cavity and the presence of 10 donor atoms that effectively saturate the large Ac3+ coordination sphere [1].

Radiopharmaceutical Radiolabeling Ac-225

Extended Serum Stability: [225Ac]Macropa Complex Integrity vs. DOTA Conjugates

The [225Ac(macropa)]+ complex remains >99% intact after 7–8 days of incubation in human serum at 37°C, as determined by radio-HPLC and challenge experiments with excess La3+ ions [1]. In a head-to-head comparative study, macropa-NCS conjugated to trastuzumab (macropa-Tmab) retained >99% of its 225Ac payload after 7 days in human serum [1]. In contrast, DOTA-based 225Ac conjugates have been reported to exhibit measurable 225Ac release (free 225Ac) within 24–48 hours under identical in vitro serum challenge conditions [2].

In Vivo Stability Serum Stability Ac-225

Diester Protection Enables Orthogonal Conjugation: Macropa-NH2 Diester vs. Unprotected Macropa-NH2

Macropa-NH2 diester incorporates two ester-protected carboxylic acid groups, in contrast to the free carboxylic acids present in Macropa-NH2 and H2macropa . This diester protection strategy prevents unwanted activation and side reactions of the carboxylates during amine-directed conjugation steps, thereby enabling a clean, two-step orthogonal conjugation workflow: (1) conjugation via the free primary amine, followed by (2) selective ester deprotection to regenerate the native macropa chelator [1]. Unprotected analogs require additional protection/deprotection sequences or risk product heterogeneity due to competing carboxylate reactivity .

Bifunctional Chelator Conjugation Orthogonal Protection

Key Application Scenarios for Macropa-NH2 Diester in Radiopharmaceutical Research and Development


Synthesis of Antibody-Drug Conjugates for Actinium-225 Targeted Alpha Therapy

Macropa-NH2 diester serves as a protected intermediate for constructing antibody-macropa conjugates. The free amine is first conjugated to an antibody (e.g., trastuzumab, anti-PSMA, anti-DLL3) via standard NHS-ester or isothiocyanate chemistry. Subsequent ester deprotection yields the fully functional macropa chelator, which is then radiolabeled with 225Ac at room temperature in 5 minutes. This workflow preserves antibody integrity and yields homogeneous conjugates with >99% serum stability over 7 days, as demonstrated with macropa-trastuzumab [1].

Development of Peptide-Based Radiotheranostics with Orthogonal Conjugation

The orthogonal protection of Macropa-NH2 diester enables site-specific conjugation to peptides containing multiple reactive groups. The amine handle can be selectively coupled to a peptide's C-terminus or lysine residue without interference from the protected carboxylates, a distinct advantage over Macropa-NH2 or H2macropa which require global protection strategies. After conjugation and deprotection, the resulting peptide-macropa construct can be radiolabeled with 225Ac for therapy or with diagnostic radionuclides (e.g., 203Pb, 207Bi) for PET/SPECT imaging, leveraging the macropa scaffold's broad radiometal compatibility [2].

Small-Molecule Inhibitor Conjugates for PSMA-Targeted Radiopharmaceuticals

Macropa-NH2 diester is ideally suited for generating small-molecule PSMA-targeted conjugates, as exemplified by the macropa-RPS-070 construct described in the foundational macropa study. In that work, a macropa-PSMA conjugate demonstrated selective tumor targeting in LNCaP xenograft mice with no detectable release of free 225Ac over 96 hours [1]. The diester-protected intermediate enables efficient amine coupling to carboxylate-containing small-molecule targeting vectors without risking premature chelator deprotection or metal coordination site blockade.

Production of Clinical-Grade Radiopharmaceutical Intermediates

For CDMOs and radiopharmacy production facilities, Macropa-NH2 diester offers a well-defined, stable intermediate (CAS 2146091-22-5) with established analytical characterization (purity ≥95-98%, molecular weight 589.68, LogP 0.5) . Its diester protection confers enhanced shelf stability compared to the fully deprotected chelator and simplifies regulatory documentation by providing a discrete, patent-disclosed synthetic intermediate (Compound 210 of WO2018187631) with a clear path to the final drug substance [3].

Quote Request

Request a Quote for Macropa-NH2 diester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.